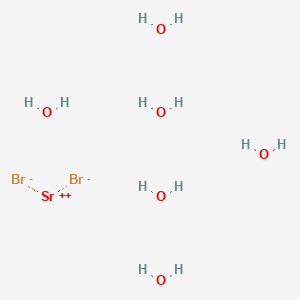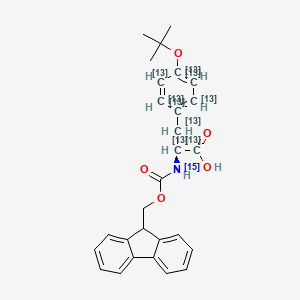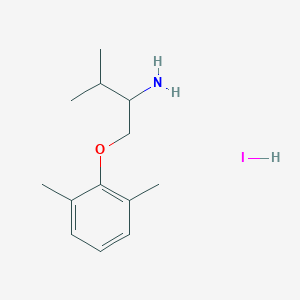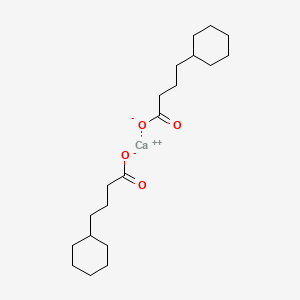
strontium;dibromide;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium dibromide hexahydrate is a chemical compound with the formula SrBr₂·6H₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air. Strontium dibromide hexahydrate is used in various applications, including as a pharmaceutical intermediate and in the production of other strontium compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium dibromide hexahydrate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with hydrobromic acid. The reactions are as follows:
- From strontium hydroxide:
Sr(OH)2+2HBr→SrBr2+2H2O
- From strontium carbonate:
SrCO3+2HBr→SrBr2+H2O+CO2
These reactions yield strontium dibromide hexahydrate, which can be further dehydrated to form the anhydrous compound by heating at 180°C .
Industrial Production Methods: On an industrial scale, strontium dibromide hexahydrate is produced by reacting strontium metal with liquid ammonia and ammonium chloride. The reaction is as follows:
Sr(NH3)+NH4Cl→2SrCl2(s)+2NH3+H2(g)
The hexahydrate form is obtained by crystallization from aqueous solutions .
Analyse Chemischer Reaktionen
Types of Reactions: Strontium dibromide hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where strontium is oxidized or reduced.
Substitution: It can undergo substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, strontium dibromide can be oxidized to form strontium oxide.
Reduction: Reducing agents can convert strontium dibromide to strontium metal.
Substitution: Reactions with other halides can replace bromide ions with chloride or iodide ions.
Major Products:
Oxidation: Strontium oxide (SrO)
Reduction: Strontium metal (Sr)
Substitution: Strontium chloride (SrCl₂), Strontium iodide (SrI₂)
Wissenschaftliche Forschungsanwendungen
Strontium dibromide hexahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: It is used as a pharmaceutical intermediate and in the formulation of certain medications.
Industry: It is used in the production of strontium-based materials and as a component in some industrial processes .
Wirkmechanismus
The effects of strontium dibromide hexahydrate are primarily based on the exchange of calcium for strontium in biological processes. Strontium can replace calcium in enzymes and transport systems, modifying reaction parameters and potentially disturbing biological processes. This exchange can affect bone metabolism, leading to abnormal bone development at high concentrations .
Vergleich Mit ähnlichen Verbindungen
- Strontium chloride (SrCl₂)
- Strontium iodide (SrI₂)
- Strontium fluoride (SrF₂)
Comparison:
- Strontium chloride: Similar in solubility and reactivity, but chloride ions replace bromide ions.
- Strontium iodide: Similar in structure, but iodide ions replace bromide ions, leading to different reactivity.
- Strontium fluoride: Less soluble in water compared to strontium dibromide hexahydrate, with different applications in industry .
Eigenschaften
Molekularformel |
Br2H12O6Sr |
|---|---|
Molekulargewicht |
355.52 g/mol |
IUPAC-Name |
strontium;dibromide;hexahydrate |
InChI |
InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
InChI-Schlüssel |
FLMJUJXBFKFYOZ-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)





